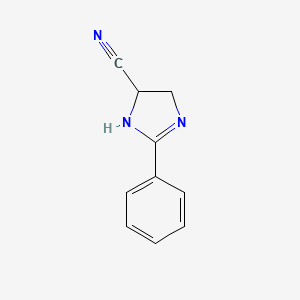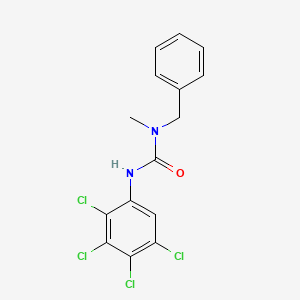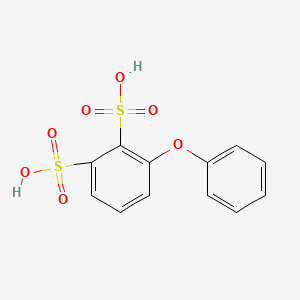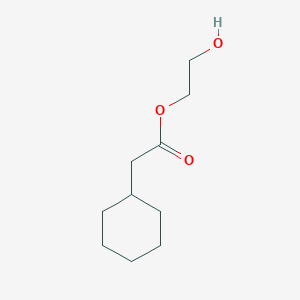
2-Hydroxyethyl cyclohexylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl cyclohexylacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a cyclohexyl ring attached to an acetate group, with a hydroxyethyl group as a substituent. This compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl cyclohexylacetate can be synthesized through the esterification reaction between cyclohexylacetic acid and 2-hydroxyethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and productivity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl cyclohexylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclohexylacetic acid and 2-hydroxyethanol.
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclohexylacetate.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cyclohexylacetic acid and 2-hydroxyethanol.
Oxidation: Cyclohexylacetate.
Reduction: Cyclohexylmethanol and ethylene glycol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential use as a bioactive compound in pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry for its pleasant odor and as a solvent in various formulations.
Wirkmechanismus
The mechanism of action of 2-hydroxyethyl cyclohexylacetate involves its interaction with biological membranes and enzymes. The hydroxyethyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, the cyclohexyl ring can interact with hydrophobic regions of proteins, influencing their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl acetate: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
2-Hydroxyethyl benzoate: Contains a benzene ring instead of a cyclohexyl ring, leading to different reactivity and uses.
Ethyl cyclohexylacetate: Has an ethyl group instead of a hydroxyethyl group, affecting its solubility and chemical behavior.
Uniqueness
2-Hydroxyethyl cyclohexylacetate is unique due to the presence of both a hydroxyethyl group and a cyclohexyl ring. This combination imparts distinct chemical properties, such as increased solubility in water and the ability to form hydrogen bonds, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
113435-88-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C10H18O3/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h9,11H,1-8H2 |
InChI-Schlüssel |
GLHDKULSVRHJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


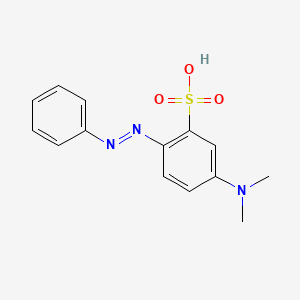
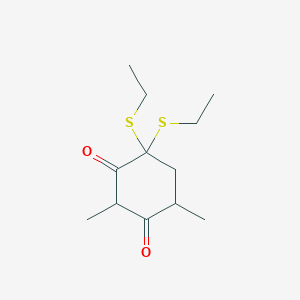

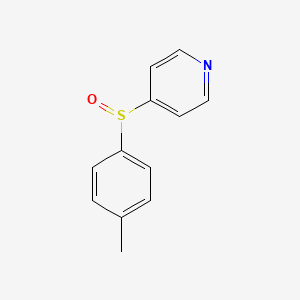


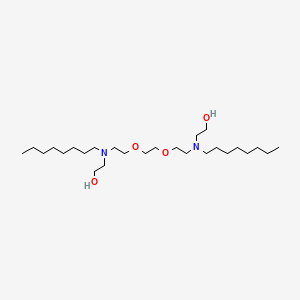

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
